![molecular formula C20H24ClN B586634 Amitriptyline-d6 Hydrochloride CAS No. 203645-63-0](/img/structure/B586634.png)
Amitriptyline-d6 Hydrochloride
描述
Amitriptyline-d6 Hydrochloride is a deuterated form of Amitriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Amitriptyline. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.
作用机制
Target of Action
Amitriptyline-d6 Hydrochloride primarily targets the serotonin reuptake transporter (SERT) and the norepinephrine reuptake transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication .
Mode of Action
This compound acts by inhibiting the reuptake of neurotransmitters, specifically serotonin and norepinephrine, at the presynaptic neuronal membrane . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their ability to transmit signals to the postsynaptic neuron .
Biochemical Pathways
This compound affects the biochemical pathways involving serotonin and norepinephrine. By blocking the reuptake of these neurotransmitters, it influences the signaling pathways they are involved in . The drug is metabolized mainly via the CYP2C19 and CYP2D6 pathways . Metabolism by CYP2C19 results in active metabolites, including nortriptyline, another tricyclic antidepressant. Metabolism catalyzed by CYP2D6 results in the formation of the less active 10-hydroxy metabolite .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of amitriptyline is excreted in the urine as inactive metabolites .
Result of Action
The increased concentration of serotonin and norepinephrine in the synaptic cleft enhances the transmission of signals to the postsynaptic neuron. This results in the alleviation of symptoms in conditions such as major depressive disorder, neuropathic pain, and migraine prophylaxis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s genetic makeup, specifically the presence of certain variants of the CYP2C19 and CYP2D6 genes . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the drug’s action .
生化分析
Biochemical Properties
Amitriptyline-d6 Hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin and noradrenaline. This compound interacts with several key biomolecules, including serotonin reuptake transporter (SERT) and noradrenaline reuptake transporter (NET). The inhibition constants (K_i) for human SERT and NET are 3.45 nM and 13.3 nM, respectively . Additionally, this compound binds to dopamine reuptake transporter (DAT) with a K_i of 2.58 μM . It also interacts with adrenergic, muscarinic, histamine, and serotonin receptors, contributing to its broad pharmacological profile .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by blocking the reuptake of serotonin and noradrenaline, leading to increased extracellular levels of these neurotransmitters . This elevation in neurotransmitter levels impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with multiple receptors, including serotonin 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7, as well as noradrenaline α1, histamine H1, and acetylcholine muscarinic receptors, further modulates cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serotonin and noradrenaline reuptake transporters, leading to elevated levels of these neurotransmitters in the synaptic cleft . This compound also acts as an antagonist at various receptors, including serotonin, noradrenaline, histamine, and acetylcholine receptors . These interactions result in the modulation of neurotransmitter release and receptor activity, contributing to its antidepressant and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is subject to chemical degradation pathways such as oxidation, hydrolysis, and photodegradation . These degradation processes can impact the stability and potency of the compound, influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin and noradrenaline levels, leading to antidepressant and anxiolytic effects . At higher doses, this compound can cause toxic or adverse effects, including drowsiness, dry mouth, and cardiovascular issues . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP2C19, and CYP3A4 . These enzymes facilitate the demethylation and hydroxylation of this compound, leading to the formation of its primary active metabolite, nortriptyline . The metabolic pathways of this compound also involve interactions with various cofactors and can influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2 to 12 hours after administration . It is highly protein-bound, with approximately 95% of the available this compound being bound to plasma proteins . This high protein binding affects its distribution and localization within tissues, contributing to its pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. The subcellular distribution of this compound can impact its activity and function, influencing its overall pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline-d6 Hydrochloride involves the deuteration of Amitriptyline. The process typically starts with the preparation of deuterated precursors, followed by the introduction of these precursors into the synthesis pathway of Amitriptyline. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process includes:
- Deuteration of starting materials.
- Synthesis of the deuterated intermediate.
- Conversion of the intermediate to Amitriptyline-d6.
- Formation of the hydrochloride salt through acid-base reactions.
化学反应分析
Types of Reactions: Amitriptyline-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Scientific Research Applications
Amitriptyline-d6 Hydrochloride is widely used across various domains of scientific research:
Pharmacokinetic Studies
- Purpose : To determine the absorption, distribution, metabolism, and excretion profiles of amitriptyline.
- Methodology : The stable isotope labeling with deuterium allows for detailed tracking of the drug's metabolic pathways without altering its pharmacological effects. Studies have shown variable absorption rates with peak plasma concentrations occurring between 2 to 12 hours post-administration.
Metabolic Pathway Analysis
- Application : Understanding the metabolic fate of amitriptyline in biological systems.
- Findings : Research indicates that amitriptyline-d6 is metabolized predominantly by cytochrome P450 enzymes (CYP2D6, CYP2C19), which convert it into its active metabolite, nortriptyline.
Biochemical Research
- Use : As a tracer in studying reaction mechanisms and pathways.
- Impact : The compound's ability to provide insights into biochemical interactions enhances the understanding of antidepressant actions at a molecular level.
Quality Control in Pharmaceutical Industry
- Role : Employed in the validation of analytical methods for quality control of amitriptyline formulations.
- Significance : Ensures that pharmaceutical products meet required standards for efficacy and safety.
Case Study 1: Amitriptyline Dependence
A case study documented a patient who developed dependence on amitriptyline after self-medicating for sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This highlights potential misuse associated with long-term use of amitriptyline derivatives .
Case Study 2: Pharmacokinetic Research
Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. A study demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy .
相似化合物的比较
Amitriptyline Hydrochloride: The non-deuterated form, used as an antidepressant.
Nortriptyline Hydrochloride: A metabolite of Amitriptyline with similar pharmacological properties.
Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness: Amitriptyline-d6 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research for tracing and studying the pharmacokinetics and metabolism of Amitriptyline without altering its pharmacological effects.
生物活性
Amitriptyline-d6 Hydrochloride is a deuterated analog of the tricyclic antidepressant amitriptyline, primarily used in research to study drug metabolism and pharmacokinetics. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Overview of this compound
This compound (CAS Number: 203645-63-0) retains the pharmacological characteristics of its parent compound while allowing for precise tracking in biological studies due to the incorporation of deuterium. The molecular formula is , with a molecular weight of approximately 319.90 g/mol.
Amitriptyline-d6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuronal membrane, leading to increased levels of these neurotransmitters in the synaptic cleft. The inhibition constants for human serotonin reuptake transporter (SERT) and norepinephrine reuptake transporter (NET) are reported as 3.45 nM and 13.3 nM, respectively .
Biochemical Pathways
The compound influences several biochemical pathways:
- SERT and NET Inhibition : By blocking these transporters, amitriptyline-d6 enhances serotonergic and noradrenergic signaling.
- Metabolism : The metabolism predominantly involves cytochrome P450 enzymes (CYP2C19, CYP2D6), which convert amitriptyline into its active metabolite, nortriptyline .
Pharmacokinetics
Amitriptyline-d6 exhibits variable absorption rates, with peak plasma concentrations occurring between 2 to 12 hours post-administration. The stable isotope labeling allows for detailed pharmacokinetic studies that can elucidate absorption, distribution, metabolism, and excretion profiles without altering the drug's pharmacological properties.
Biological Activity
The biological activity of amitriptyline-d6 mirrors that of amitriptyline:
- Antidepressant Effects : It is effective in treating depressive disorders, with effects observable typically after 10-14 days of treatment.
- Analgesic Properties : It has been shown to alleviate chronic pain conditions due to its dual action on serotonin and norepinephrine pathways .
Case Study 1: Amitriptyline Dependence
A case study highlighted a patient who developed dependence on amitriptyline after self-medicating due to sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This case underscores the potential for misuse associated with long-term use of amitriptyline derivatives .
Case Study 2: Pharmacokinetic Research
Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. Studies have demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy.
Comparative Analysis
To understand the uniqueness of this compound in comparison to other compounds, the following table summarizes key features:
Compound Name | Structure Type | Primary Use | Unique Feature |
---|---|---|---|
Amitriptyline | Tricyclic antidepressant | Depression treatment | Standard form without isotopic labeling |
Nortriptyline | Tricyclic antidepressant | Depression and pain management | Active metabolite of amitriptyline |
Desipramine | Tricyclic antidepressant | Depression treatment | Selective norepinephrine reuptake inhibition |
Clomipramine | Tricyclic antidepressant | Depression and OCD treatment | Potent serotonin reuptake inhibitor |
Doxepin | Tricyclic antidepressant | Depression and anxiety relief | Also used as an antihistamine |
Amitriptyline-d6 | Tricyclic antidepressant | Research applications | Stable isotope labeling for tracking |
属性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-63-0 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。